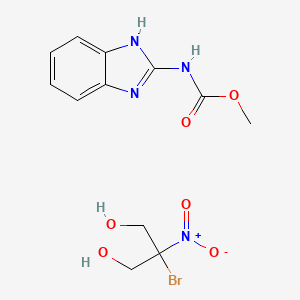

2-bromo-2-nitropropane-1,3-diol;methyl N-(1H-benzimidazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-2-nitropropane-1,3-diol: and methyl N-(1H-benzimidazol-2-yl)carbamate

Preparation Methods

2-bromo-2-nitropropane-1,3-diol

Synthetic Routes and Reaction Conditions: Bronopol is synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the use of bromine as a brominating agent under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of bronopol involves large-scale bromination processes, with production estimates exceeding 5,000 tonnes annually . The process is typically carried out by low-cost producers, mainly in China .

Methyl N-(1H-benzimidazol-2-yl)carbamate

Synthetic Routes and Reaction Conditions: Carbendazim is synthesized by reacting benzimidazole with methyl isocyanate under controlled conditions . The reaction is typically carried out in the presence of a catalyst to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of carbendazim involves large-scale synthesis using the aforementioned reaction. The process is optimized to ensure high efficiency and cost-effectiveness, making it widely available for agricultural use .

Chemical Reactions Analysis

2-bromo-2-nitropropane-1,3-diol

Types of Reactions: Bronopol undergoes various chemical reactions, including oxidation, reduction, and substitution . It is particularly reactive in alkaline solutions, where it can decompose to release nitrite and formaldehyde .

Common Reagents and Conditions: Common reagents used in reactions with bronopol include strong oxidizing agents, reducing agents, and bases . The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the decomposition of bronopol include nitrite and formaldehyde . These products can further react with other compounds in the environment, leading to the formation of various secondary products.

Methyl N-(1H-benzimidazol-2-yl)carbamate

Types of Reactions: Carbendazim undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . It is particularly stable under acidic conditions but can degrade under alkaline conditions.

Common Reagents and Conditions: Common reagents used in reactions with carbendazim include acids, bases, and oxidizing agents . The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the degradation of carbendazim include benzimidazole and methyl isocyanate . These products can further react with other compounds in the environment, leading to the formation of various secondary products.

Scientific Research Applications

2-bromo-2-nitropropane-1,3-diol

Bronopol is widely used in scientific research due to its antimicrobial properties . It is used as a preservative in pharmaceuticals, cosmetics, and personal care products . Additionally, bronopol is used in industrial applications such as paper mills, oil exploration, and cooling water disinfection .

Methyl N-(1H-benzimidazol-2-yl)carbamate

Carbendazim is widely used in agricultural research due to its fungicidal properties . It is used to control a wide range of fungal diseases in crops, making it an essential tool in modern agriculture . Additionally, carbendazim is used in research related to plant pathology and crop protection .

Mechanism of Action

2-bromo-2-nitropropane-1,3-diol

The antimicrobial action of bronopol is primarily due to its ability to release formaldehyde, which acts as a biocide . Bronopol oxidizes the thiol groups on bacterial cell membranes, leading to cell wall disruption and cell death . Additionally, the release of nitrite contributes to its antimicrobial activity .

Methyl N-(1H-benzimidazol-2-yl)carbamate

Carbendazim exerts its fungicidal action by inhibiting the synthesis of β-tubulin in fungal cells . This inhibition disrupts the formation of microtubules, which are essential for cell division and growth . As a result, fungal cells are unable to proliferate, leading to their death .

Comparison with Similar Compounds

2-bromo-2-nitropropane-1,3-diol

Similar compounds to bronopol include formaldehyde-releasing preservatives such as diazolidinyl urea and imidazolidinyl urea . Bronopol is unique due to its broad-spectrum antimicrobial activity and stability under various conditions .

Methyl N-(1H-benzimidazol-2-yl)carbamate

Similar compounds to carbendazim include other benzimidazole fungicides such as thiabendazole and benomyl . Carbendazim is unique due to its high efficacy against a wide range of fungal pathogens and its relatively low toxicity to non-target organisms .

Properties

CAS No. |

90637-02-8 |

|---|---|

Molecular Formula |

C12H15BrN4O6 |

Molecular Weight |

391.17 g/mol |

IUPAC Name |

2-bromo-2-nitropropane-1,3-diol;methyl N-(1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C9H9N3O2.C3H6BrNO4/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;4-3(1-6,2-7)5(8)9/h2-5H,1H3,(H2,10,11,12,13);6-7H,1-2H2 |

InChI Key |

NGUCNCSFOGXRAS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1.C(C(CO)([N+](=O)[O-])Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)

![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)

![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)

![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)

![Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate](/img/structure/B14372305.png)